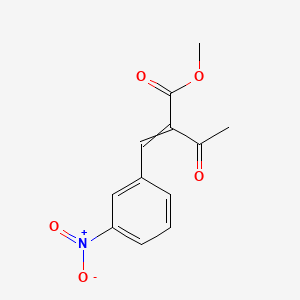

Methyl 2-(3-nitrobenzylidene)acetoacetate

Overview

Description

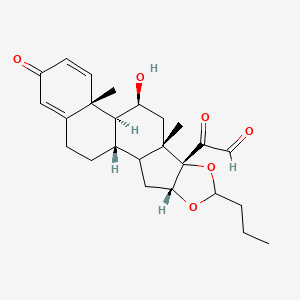

Methyl 2-(3-nitrobenzylidene)acetoacetate is an organic compound with the chemical formula C12H11NO5. It is a yellow solid that is soluble in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide, but insoluble in water . This compound is used as an intermediate in organic synthesis, particularly in the preparation of drugs, dyes, and optically active compounds .

Mechanism of Action

Target of Action

This compound is an organic compound and can be used as an intermediate in organic synthesis . It can be used in the synthesis of drugs, dyes, and optically active compounds .

Biochemical Pathways

As an intermediate in organic synthesis, it may participate in various chemical reactions that lead to the formation of different compounds .

Result of Action

As an intermediate in organic synthesis, its primary role is likely to participate in chemical reactions to form other compounds .

Action Environment

The action, efficacy, and stability of Methyl 2-(3-nitrobenzylidene)acetoacetate can be influenced by various environmental factors. For instance, its stability might be affected by factors such as temperature, pH, and the presence of other chemicals . It should be stored in a dark, dry, and well-ventilated place .

Preparation Methods

Methyl 2-(3-nitrobenzylidene)acetoacetate can be synthesized through the reaction of benzaldehyde and ethyl acetoacetate under specific conditions . The general procedure involves:

Reactants: Benzaldehyde and ethyl acetoacetate.

Catalyst: A base such as sodium ethoxide.

Solvent: Ethanol or another suitable organic solvent.

Conditions: The reaction mixture is typically heated under reflux for several hours until the reaction is complete.

Industrial production methods may involve similar steps but are optimized for higher yields and purity. For example, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Methyl 2-(3-nitrobenzylidene)acetoacetate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include:

Reduction: Hydrogen gas, palladium on carbon.

Oxidation: Potassium permanganate, acidic or basic conditions.

Substitution: Amines or alcohols, often in the presence of a base or acid catalyst.

Major products formed from these reactions include amino derivatives, carboxylic acids, and substituted esters .

Scientific Research Applications

Methyl 2-(3-nitrobenzylidene)acetoacetate has several scientific research applications:

Comparison with Similar Compounds

Methyl 2-(3-nitrobenzylidene)acetoacetate can be compared with other similar compounds such as:

Ethyl 2-(3-nitrobenzylidene)acetoacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 2-(2-nitrobenzylidene)acetoacetate: Similar structure but with the nitro group in the ortho position instead of the meta position.

The uniqueness of this compound lies in its specific structural configuration, which influences its reactivity and applications in organic synthesis .

Properties

CAS No. |

119128-13-1 |

|---|---|

Molecular Formula |

C12H11NO5 |

Molecular Weight |

249.22 g/mol |

IUPAC Name |

methyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |

InChI |

InChI=1S/C12H11NO5/c1-8(14)11(12(15)18-2)7-9-4-3-5-10(6-9)13(16)17/h3-7H,1-2H3/b11-7- |

InChI Key |

LYUBYLJQOZIBQB-XFFZJAGNSA-N |

SMILES |

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |

Isomeric SMILES |

CC(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)OC |

Canonical SMILES |

CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC |

Synonyms |

(Z)-2-[(3-Nitrophenyl)methylene]-3-oxobutanoic Acid Methyl Ester; (2Z)-2-[(3-Nitrophenyl)methylene]-3-oxobutanoic Acid Methyl Ester |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Q1: What is the significance of Methyl 2-(3-nitrobenzylidene)acetoacetate in the synthesis of Pranidipine?

A: this compound is a crucial intermediate formed by the condensation of Methyl acetoacetate and 3-nitrobenzaldehyde. This compound then undergoes a Hantzsch cyclization with cinnamyl 3-aminocrotonate to produce Pranidipine []. This synthetic route offers a milder and more efficient way to synthesize Pranidipine compared to previous methods.

Q2: What spectroscopic data confirms the successful synthesis of this compound?

A: While the research paper primarily focuses on the final product, Pranidipine, it mentions that the synthesized Pranidipine was characterized by IR, 1H NMR, 13C NMR, and MS spectral measurements []. It can be inferred that similar spectroscopic techniques were likely employed to confirm the structure of this compound during the synthesis process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)

![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride](/img/structure/B1146670.png)